molecular formula C16H19N3O2S2 B2586402 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 2309344-36-1

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2586402
CAS No.: 2309344-36-1
M. Wt: 349.47
InChI Key: VWOJTYRVVFXCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound that features a unique combination of a thiadiazole ring, a piperidine ring, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:

  • Formation of the Thiadiazole Ring:

    • Starting with appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids under acidic conditions.
  • Attachment of the Piperidine Ring:

    • The piperidine ring is introduced via nucleophilic substitution reactions. For instance, a halogenated piperidine derivative can react with the thiadiazole intermediate in the presence of a base.
  • Incorporation of the Phenylthio Group:

    • The phenylthio group is typically introduced through a thiol-ene reaction, where a thiol reacts with an alkene under radical initiation conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different alkyl or acyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Properties

IUPAC Name

3-phenylsulfanyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c20-15(8-11-22-14-4-2-1-3-5-14)19-9-6-13(7-10-19)21-16-18-17-12-23-16/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOJTYRVVFXCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.